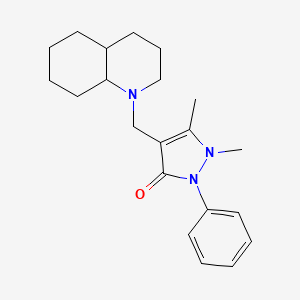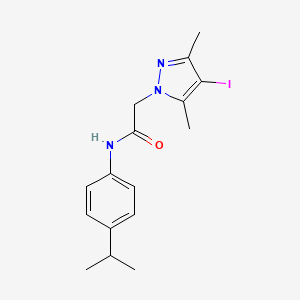![molecular formula C14H10Cl2N2OS B6128384 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B6128384.png)
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is not fully understood. However, some studies suggest that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. The antimicrobial activity of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol exhibits various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. It also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In bacterial cells, 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol disrupts the cell membrane and inhibits essential enzymes, leading to cell death.
实验室实验的优点和局限性
One of the major advantages of using 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol in lab experiments is its diverse biological activities. This compound has shown promising results in various fields of medicine, making it a potential candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are also needed to explore its neuroprotective and antimicrobial activities. Additionally, researchers may investigate the use of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol in combination with other drugs to enhance its therapeutic effects. Finally, studies may be conducted to improve the solubility and bioavailability of this compound, making it more suitable for clinical use.
合成方法
The synthesis of 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been reported in several studies. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization with 4-hydroxybenzaldehyde. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol has been studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to protect neurons from oxidative stress and has shown promising results as an antimicrobial agent against various bacterial strains.
属性
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,13,17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXBVSWEIYAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)

![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6128374.png)

![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)
![N-(2-ethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128395.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6128403.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)
![N,N-bis[(3-thioxo-2(3H)-thienylidene)methyl]acetamide](/img/structure/B6128414.png)